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For Researchers, Scientists, and Drug Development Professionals

APB-102 has emerged as a significant investigational gene therapy for a specific form of

amyotrophic lateral sclerosis (ALS). This technical guide provides a comprehensive overview of

its discovery, mechanism of action, and clinical development history, with a focus on the

scientific data and experimental protocols that underpin its advancement.

Introduction to APB-102
APB-102 is an investigational gene therapy designed to treat familial amyotrophic lateral

sclerosis (ALS) associated with mutations in the superoxide dismutase 1 (SOD1) gene.[1][2]

This form of ALS is a rare, genetic neurodegenerative disorder characterized by the

progressive loss of motor neurons, leading to muscle weakness, paralysis, and eventually,

respiratory failure.[3] Current treatments for ALS offer only modest benefits and do not address

the underlying genetic cause of the disease.[1][2]

APB-102 aims to slow or reverse the progression of SOD1-ALS by silencing the activity of the

mutated SOD1 gene.[1][3] The therapy is administered as a one-time injection into the spinal

canal (intrathecal injection).[1][4]

Discovery and Rationale
The development of APB-102 is built upon nearly three decades of research that established

the link between mutations in the SOD1 gene and the development of familial ALS.[3]
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Researchers discovered that these mutations lead to the production of a misfolded and toxic

form of the SOD1 protein, which accumulates and causes the death of motor neurons.[1][4]

This understanding provided a clear therapeutic target: reducing the production of the toxic

SOD1 protein. The scientific rationale for APB-102 is to use a gene therapy approach to

specifically suppress the expression of the mutated SOD1 gene in motor neurons.[1][3]

Mechanism of Action
APB-102 utilizes a recombinant adeno-associated virus (AAV) vector to deliver a microRNA

(miRNA) to motor neurons.[3][4] This miRNA is specifically designed to bind to the messenger

RNA (mRNA) of the SOD1 gene, leading to its degradation and preventing the synthesis of the

SOD1 protein.[4] By silencing the gene, APB-102 aims to halt the production of the toxic,

misfolded protein, thereby protecting motor neurons from further damage.[1]
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Caption: Mechanism of action of APB-102 in a motor neuron.

Preclinical Development
Extensive preclinical studies were conducted to evaluate the safety and efficacy of APB-102.
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Study Type Model Key Findings Reference

In vivo Monkeys

Up to 93% reduction

in SOD1 expression in

motor neurons.

[1]

In vivo
Two ALS patients

(proof-of-concept)

Lowered SOD1 levels

in the brain and spinal

cord.

[4]

A representative preclinical study involved the administration of APB-102 to non-human

primates. The general protocol is outlined below:

Animal Model: Healthy adult monkeys were used.

Administration: A single intrathecal injection of APB-102 was administered.

Dosage: Multiple dose levels were likely tested to determine a safe and effective range.

Endpoint Analysis: After a specified period, tissue samples from the brain and spinal cord

were collected.

Measurement: The levels of SOD1 protein and mRNA in motor neurons were quantified

using techniques such as immunohistochemistry and quantitative polymerase chain reaction

(qPCR).

Outcome: The percentage reduction in SOD1 expression was calculated compared to control

animals.
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Caption: Generalized workflow for preclinical efficacy studies of APB-102.

Clinical Development
APB-102 has progressed into clinical trials to evaluate its safety, tolerability, and efficacy in

patients with SOD1-ALS.
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Designation
Regulatory

Body
Date Significance Reference

Orphan Drug

Designation
U.S. FDA July 2019

Provides

incentives for

development,

including market

exclusivity.

[1][2]

Investigational

New Drug (IND)

Application

Clearance

U.S. FDA April 2021

Allowed the

initiation of

clinical trials.

[3]

Fast Track

Designation
U.S. FDA August 2021

Expedites the

development and

review process.

[4]

The initial clinical trial for APB-102 is a multi-center, three-part study designed to assess the

safety, tolerability, and efficacy of the gene therapy.[3]

Part 1 & 2: These parts will likely focus on dose-escalation and determining the optimal dose.

Part 3: This part will be an extended follow-up to monitor long-term safety and efficacy.[4]

The initiation of this Phase 1/2 study was anticipated in late 2021 or early 2022.[3]
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Caption: Key regulatory milestones in the clinical development of APB-102.

Conclusion
APB-102 represents a promising, targeted therapeutic approach for patients with SOD1-ALS.

Its development from a deep understanding of the genetic basis of the disease through

rigorous preclinical testing and into clinical trials highlights the potential of gene therapy to

address devastating neurodegenerative disorders. The ongoing clinical evaluation will be

critical in determining the ultimate safety and efficacy of this novel treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1665579?utm_src=pdf-body-img
https://www.benchchem.com/product/b1665579?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1665579?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. alsnewstoday.com [alsnewstoday.com]

2. Apic Bio’s APB-102 Receives Orphan Drug Designation from the FDA for the Treatment of
Genetic SOD1 ALS - BioSpace [biospace.com]

3. FDA clears Investigational New Drug application for ALS gene therapy candidate
[umassmed.edu]

4. alsnewstoday.com [alsnewstoday.com]

To cite this document: BenchChem. [An In-depth Guide to the Discovery and History of APB-
102]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1665579#discovery-and-history-of-ap-102]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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